HOE961 is a compound that has garnered interest in scientific research, particularly in the fields of pharmacology and neuroscience. It is primarily classified as a selective antagonist of the cannabinoid receptor type 1 (CB1), which plays a significant role in various physiological processes, including appetite regulation, pain sensation, and mood modulation. This compound is being explored for its potential therapeutic applications, particularly in the treatment of obesity and related metabolic disorders.
HOE961 was developed as part of research efforts to better understand the endocannabinoid system and its implications in human health. The compound belongs to a class of substances that interact with cannabinoid receptors, specifically targeting CB1 receptors. Its classification as a selective antagonist means that it inhibits the action of endogenous cannabinoids at these receptors, which can lead to distinct physiological effects.
The synthesis of HOE961 involves several chemical reactions that are carefully designed to ensure high purity and yield. The synthesis typically follows a multi-step organic synthesis approach, starting from readily available precursors. Key methods include:
The synthetic pathway may involve the following steps:
HOE961 has a well-defined molecular structure characterized by specific functional groups that contribute to its pharmacological activity. The molecular formula is typically represented as C20H24N2O2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
HOE961 undergoes various chemical reactions during its synthesis and potential metabolic processes within biological systems. Key reactions include:
The stability of HOE961 can be assessed under different pH conditions to determine its suitability for oral or intravenous administration. Additionally, studies on its reactivity with biological molecules can provide insights into its mechanism of action.
HOE961 functions primarily as a selective antagonist at CB1 receptors. By blocking these receptors, it modulates the effects of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This antagonistic action leads to several physiological outcomes:
Research indicates that administration of HOE961 results in significant changes in feeding behavior and body weight regulation in animal models, supporting its potential use in obesity treatment.
HOE961 is primarily researched for its potential applications in:
HOE961 (CAS No. 152819-48-2) is a diacetate ester prodrug of the active compound S2242, developed as an anti-orthopoxvirus agent. It was discovered through systematic prodrug optimization approaches aimed at enhancing the oral bioavailability and therapeutic efficacy of nucleoside phosphonate antivirals. HOE961 exhibits significant activity against respiratory cowpox virus infections in experimental models, demonstrating oral bioavailability that enables effective systemic delivery of the active antiviral moiety [1]. This prodrug strategy addresses the pharmacokinetic limitations of parent compounds by improving membrane permeability and metabolic stability. HOE961 emerged during research efforts targeting poxvirus threats, with its development timeline placing it among second-generation antivirals designed to overcome delivery challenges of phosphonate-based agents [1].
HOE961 (chemical formula: C₁₃H₁₇N₅O₅; molecular weight: 323.30 g/mol) belongs to the chemical class of diacetate ester prodrugs. Its structure features two acetate groups strategically attached to a nucleoside phosphonate scaffold, which undergo enzymatic hydrolysis in vivo to release the active metabolite S2242. The molecular design incorporates several key features [1]:
Table 1: Chemical Identifiers of HOE961
Property | Value |
---|---|
CAS Number | 152819-48-2 |
Molecular Formula | C₁₃H₁₇N₅O₅ |
Molecular Weight | 323.30 g/mol |
IUPAC Name | Not fully specified in sources |
SMILES Notation | NC1=NC=C2N(COC(COC(C)=O)COC(C)=O)C=NC2=N1 |
Chemical Classification | Diacetate ester prodrug |
The structural significance of HOE961 lies in its optimized prodrug design, which enables efficient conversion to S2242 while maintaining sufficient metabolic stability to achieve therapeutic drug levels. The molecular architecture balances lipophilicity for absorption with hydrolytic susceptibility for activation, representing a sophisticated approach to overcoming the pharmaceutical limitations of phosphonate antivirals [1].
HOE961 holds substantial research significance as an orally bioavailable anti-orthopoxvirus agent, particularly in the context of emerging viral threats and biodefense preparedness. Its pharmacological relevance centers on three key aspects [1]:
Oral Efficacy: Demonstrates significant activity against respiratory cowpox infections when administered orally, overcoming a major limitation of many antiviral phosphonates that require parenteral administration. This route of administration is particularly valuable in outbreak scenarios and for mass vaccination campaigns.
Mechanistic Innovation: As a prodrug of S2242 (a nucleoside phosphonate analog), it interferes with viral DNA polymerase activity, providing a targeted approach against orthopoxviruses with potentially reduced host toxicity compared to non-specific antivirals.
Therapeutic Model: Serves as a proof-of-concept for ester-based prodrug strategies in antiviral development, particularly for enhancing the delivery of charged nucleotide analogs that otherwise exhibit poor membrane permeability.
Table 2: Research Applications of HOE961
Research Area | Significance of HOE961 |
---|---|
Antiviral Development | Prodrug model for nucleoside phosphonate delivery |
Orthopoxvirus Therapeutics | Activity against cowpox respiratory infection |
Virology Research | Tool compound for studying poxvirus inhibition mechanisms |
Formulation Science | Example of ester-based bioavailability enhancement |
HOE961's relevance extends beyond its direct antiviral effects to its utility as a research tool for understanding prodrug metabolism in antiviral contexts and for establishing experimental efficacy models for orthopoxvirus countermeasures. Its development represents an important milestone in addressing the challenge of oral delivery for phosphonate-based therapeutics, with implications extending to other antiviral classes requiring improved bioavailability profiles [1].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7